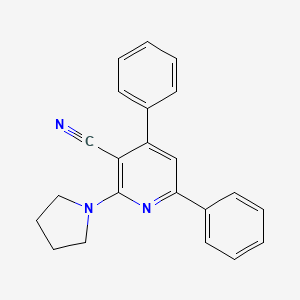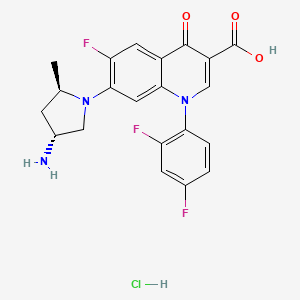
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system with a hydroxybenzylidene substituent. It is known for its potential biological activities and has been the subject of various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 1-benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The hydroxy group and the benzofuran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress.
相似化合物的比较
Similar Compounds
2-(Substituted Benzylidene)-1-benzofuran-3(2H)-ones: These compounds share a similar core structure but differ in the substituents on the benzylidene group.
Aurones: A class of flavonoids structurally related to (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one, known for their pigmentation properties and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities
属性
分子式 |
C15H10O3 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
(2Z)-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9,16H/b14-9- |
InChI 键 |
TVCLXWLVYCIOMW-ZROIWOOFSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)O |
规范 SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



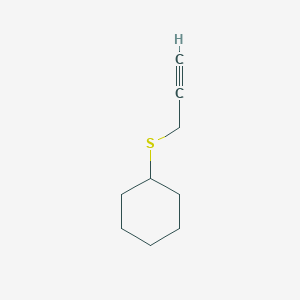


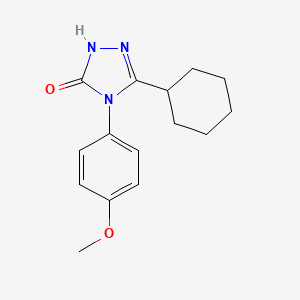

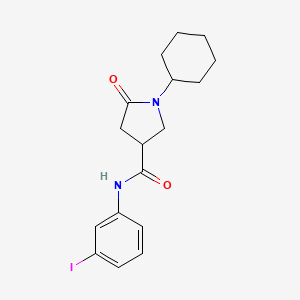


![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
